Benzyl 4-bromostyrylcarbamate
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Overview
Description
Benzyl 4-bromostyrylcarbamate is an organic compound with the molecular formula C16H14BrNO2 It is a derivative of carbamate, featuring a benzyl group and a bromostyryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromostyrylcarbamate typically involves the reaction of benzyl carbamate with 4-bromostyrene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. For example, photochemical benzylic bromination using in situ generated bromine can be employed to achieve high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromostyrylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted carbamates.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Products include reduced forms of the compound, such as alcohols or amines.
Scientific Research Applications
Benzyl 4-bromostyrylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-bromostyrylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromostyryl moiety can interact with active sites on enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Benzyl carbamate: Lacks the bromostyryl moiety, making it less reactive in certain substitution reactions.
4-Bromostyrene: Lacks the carbamate group, limiting its applications in medicinal chemistry.
Benzyl 4-chlorostyrylcarbamate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNGECHOBOGOH-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682011 |
Source
|
Record name | Benzyl [(E)-2-(4-bromophenyl)ethenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-12-7 |
Source
|
Record name | Benzyl [(E)-2-(4-bromophenyl)ethenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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